molecular formula C13H12BrNO5 B5103637 (4-bromophenyl)(2-furylmethyl)amine oxalate

(4-bromophenyl)(2-furylmethyl)amine oxalate

Cat. No. B5103637
M. Wt: 342.14 g/mol
InChI Key: OMYUAQYPJUVFOG-UHFFFAOYSA-N
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Description

(4-bromophenyl)(2-furylmethyl)amine oxalate, also known as BFMO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFMO is a heterocyclic amine that belongs to the class of benzofuran derivatives. The compound has a unique structure that makes it an attractive candidate for use in drug discovery, medicinal chemistry, and other related fields. In

Scientific Research Applications

(4-bromophenyl)(2-furylmethyl)amine oxalate has been the subject of various scientific research studies due to its potential applications in drug discovery and medicinal chemistry. The compound has been shown to exhibit potent antitumor activity against a range of cancer cell lines, making it a promising candidate for the development of new anticancer drugs. (4-bromophenyl)(2-furylmethyl)amine oxalate has also been found to possess antimicrobial and antifungal properties, which could be useful in the treatment of various infectious diseases.

Mechanism of Action

The mechanism of action of (4-bromophenyl)(2-furylmethyl)amine oxalate is not fully understood, but it is believed to involve the inhibition of key enzymes that are involved in cancer cell proliferation and survival. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade. (4-bromophenyl)(2-furylmethyl)amine oxalate has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects
(4-bromophenyl)(2-furylmethyl)amine oxalate has been shown to have significant biochemical and physiological effects on cancer cells. The compound has been found to induce oxidative stress and DNA damage in cancer cells, leading to cell death. (4-bromophenyl)(2-furylmethyl)amine oxalate has also been shown to inhibit the migration and invasion of cancer cells, which could be useful in preventing the spread of cancer to other parts of the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of (4-bromophenyl)(2-furylmethyl)amine oxalate is its potent antitumor activity, which makes it a promising candidate for the development of new anticancer drugs. The compound also exhibits antimicrobial and antifungal properties, which could be useful in the treatment of various infectious diseases. However, one of the limitations of (4-bromophenyl)(2-furylmethyl)amine oxalate is its low solubility in water, which could make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of (4-bromophenyl)(2-furylmethyl)amine oxalate. One area of interest is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of interest is the development of new derivatives of (4-bromophenyl)(2-furylmethyl)amine oxalate with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of (4-bromophenyl)(2-furylmethyl)amine oxalate and its potential applications in drug discovery and medicinal chemistry.
Conclusion
In conclusion, (4-bromophenyl)(2-furylmethyl)amine oxalate, or (4-bromophenyl)(2-furylmethyl)amine oxalate, is a promising compound with potential applications in various fields, including drug discovery and medicinal chemistry. The compound exhibits potent antitumor, antimicrobial, and antifungal properties, making it an attractive candidate for the development of new drugs. The synthesis method has been optimized over the years to ensure high yields and purity of the compound. Further research is needed to fully understand the mechanism of action of (4-bromophenyl)(2-furylmethyl)amine oxalate and its potential applications in the future.

Synthesis Methods

The synthesis of (4-bromophenyl)(2-furylmethyl)amine oxalate is a multistep process that involves the reaction of 4-bromobenzaldehyde and furfurylamine in the presence of a catalyst. The resulting intermediate is then treated with oxalic acid to yield the final product, (4-bromophenyl)(2-furylmethyl)amine oxalate. The synthesis method has been optimized over the years to ensure high yields and purity of the compound.

properties

IUPAC Name

4-bromo-N-(furan-2-ylmethyl)aniline;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO.C2H2O4/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11;3-1(4)2(5)6/h1-7,13H,8H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYUAQYPJUVFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=CC=C(C=C2)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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